molecular formula C37H62N10O10 B14253434 H-Ser-Val-Val-Tyr-Ala-Leu-Arg-OH CAS No. 489472-82-4

H-Ser-Val-Val-Tyr-Ala-Leu-Arg-OH

Cat. No.: B14253434
CAS No.: 489472-82-4
M. Wt: 806.9 g/mol
InChI Key: RNGBBCZPRHRAMQ-VNPODFCCSA-N
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Description

The compound H-Ser-Val-Val-Tyr-Ala-Leu-Arg-OH is a peptide consisting of the amino acids serine, valine, tyrosine, alanine, leucine, and arginine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Val-Val-Tyr-Ala-Leu-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

H-Ser-Val-Val-Tyr-Ala-Leu-Arg-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine and methionine.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reagents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create peptide analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives with different protecting groups are used in SPPS to introduce substitutions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can produce dityrosine, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-Ser-Val-Val-Tyr-Ala-Leu-Arg-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial activity or enzyme inhibition.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of H-Ser-Val-Val-Tyr-Ala-Leu-Arg-OH depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, from inhibiting enzyme activity to activating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with additional amino acids, used in similar research applications.

    H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH: Another peptide with a different sequence, used for biochemical studies.

Uniqueness

H-Ser-Val-Val-Tyr-Ala-Leu-Arg-OH: is unique due to its specific sequence, which imparts distinct biological and chemical properties. Its relatively short length makes it easier to synthesize and modify compared to longer peptides.

Properties

CAS No.

489472-82-4

Molecular Formula

C37H62N10O10

Molecular Weight

806.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C37H62N10O10/c1-18(2)15-26(33(53)43-25(36(56)57)9-8-14-41-37(39)40)44-30(50)21(7)42-32(52)27(16-22-10-12-23(49)13-11-22)45-34(54)28(19(3)4)47-35(55)29(20(5)6)46-31(51)24(38)17-48/h10-13,18-21,24-29,48-49H,8-9,14-17,38H2,1-7H3,(H,42,52)(H,43,53)(H,44,50)(H,45,54)(H,46,51)(H,47,55)(H,56,57)(H4,39,40,41)/t21-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

RNGBBCZPRHRAMQ-VNPODFCCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)N

Origin of Product

United States

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